
Senkyunolide A
Übersicht
Beschreibung
Senkyunolide A is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases .
Wirkmechanismus
Target of Action
Senkyunolide A, a natural product isolated from Ligusticum chuanxiong Hort, has been identified to have anti-tumor activity . It has been found to interact with key drug targets such as eNOS and PTGS2 . These targets play a crucial role in various biological processes, including the regulation of vascular tone and inflammation.
Mode of Action
this compound interacts with its targets to induce significant biological changes. For instance, it has been found to increase eNOS and Akt phosphorylation in human umbilical vein endothelial cells (HUVECs) . This interaction between this compound and Akt has been confirmed through molecular docking and surface plasmon resonance .
Biochemical Pathways
The activation of the eNOS-NO pathway is a key biochemical pathway affected by this compound . This pathway is crucial for the regulation of vascular tone and is associated with various cardiovascular diseases. This compound also modulates protein phosphatase 2A and α-synuclein, which are involved in cell apoptosis .
Pharmacokinetics
this compound exhibits phase II metabolism and is rapidly absorbed in vivo . It is widely distributed in the kidneys, liver, and lungs . After intraperitoneal administration, this compound exhibits dose-independent pharmacokinetics, with a bioavailability of 75% .
Result of Action
The action of this compound results in various molecular and cellular effects. It has been found to have analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects . It also alleviates ischemia–reperfusion injury . In addition, this compound protects corticosterone-induced cell apoptosis via modulating protein phosphatase 2A and α-synuclein .
Action Environment
this compound is mainly distributed in Umbelliferae plants and is relatively stable to heat, acid, and oxygen . Its stability and efficacy can be influenced by various environmental factors such as temperature, pH, and oxygen levels
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Senkyunolid A beinhaltet typischerweise die Extraktion aus den Rhizomen von Ligusticum chuanxiong. Die frischen Rhizome werden 24 Stunden lang bei 60 °C getrocknet, um den höchsten Ertrag an Senkyunolid A zu erzielen . Der Extraktionsprozess verwendet häufig Lösungsmittel wie Ethanol oder Methanol, gefolgt von einer Reinigung mit chromatographischen Verfahren.
Industrielle Produktionsmethoden: Die industrielle Produktion von Senkyunolid A konzentriert sich auf die Optimierung der Extraktions- und Reinigungsprozesse, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Techniken wie die überkritische Fluidextraktion und die Hochleistungsflüssigchromatographie werden häufig verwendet, um Senkyunolid A in großem Maßstab zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Reaktionstypen: Senkyunolid A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Senkyunolid A kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können Senkyunolid A in stabilere Formen oder andere aktive Verbindungen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Senkyunolid A, die möglicherweise verbesserte oder veränderte pharmakologische Aktivitäten besitzen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese anderer bioaktiver Verbindungen.
Biologie: Senkyunolid A zeigt signifikante entzündungshemmende, antioxidative und neuroprotektive Eigenschaften.
Medizin: Es wird auf sein Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen, Migräne und neurodegenerativen Erkrankungen untersucht.
Industrie: Senkyunolid A wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
Senkyunolid A übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Entzündungshemmende Wirkung: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.
Antioxidative Aktivität: Senkyunolid A fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen.
Neuroprotektive Wirkungen: Es moduliert Signalwege, die am neuronalen Überleben und an der Apoptose beteiligt sind.
Vergleich Mit ähnlichen Verbindungen
Senkyunolid A wird oft mit anderen Phthaliden wie Senkyunolid I, Senkyunolid G und Ligustilid verglichen. Während diese Verbindungen ähnliche Strukturen und pharmakologische Eigenschaften aufweisen, zeichnet sich Senkyunolid A durch seine höhere Stabilität und Bioverfügbarkeit aus .
Ähnliche Verbindungen:
- Senkyunolid I
- Senkyunolid G
- Ligustilid
- Levistolid A
Senkyunolid A zeichnet sich durch seine potenziellen therapeutischen Anwendungen und einzigartigen chemischen Eigenschaften aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
(3S)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKVDODKLJKIN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212322 | |
| Record name | Senkyunolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63038-10-8 | |
| Record name | Senkyunolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senkyunolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENKYUNOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QZK813SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


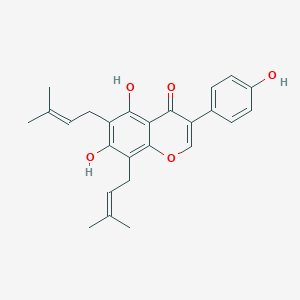
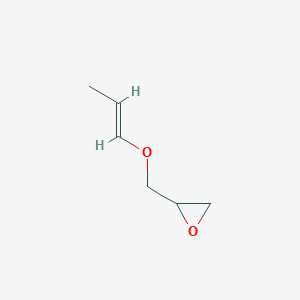
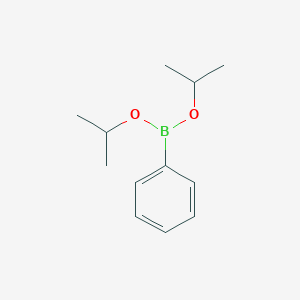
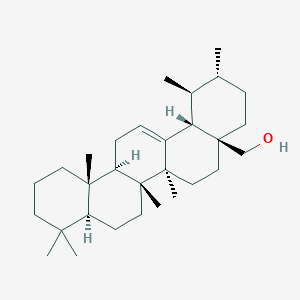

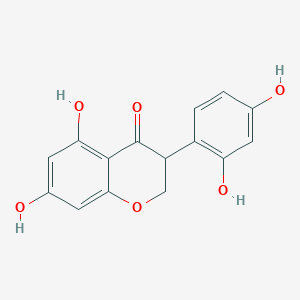

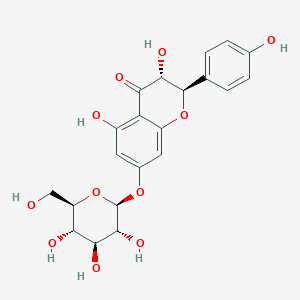

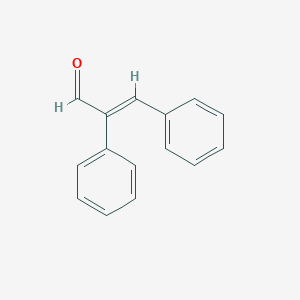

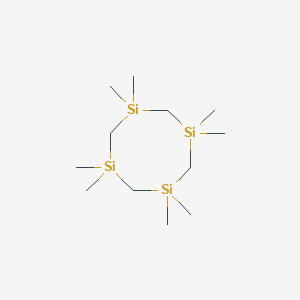
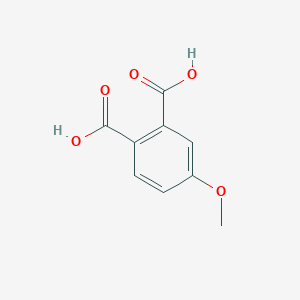
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
